molecular formula C8H14N4O3 B13480487 N-Acetyl-6-azido-L-norleucine

N-Acetyl-6-azido-L-norleucine

Cat. No.: B13480487
M. Wt: 214.22 g/mol
InChI Key: YVTWABJVKYDHGY-ZETCQYMHSA-N
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Description

N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group and an azido group attached to the norleucine backbone. The unique structural features of this compound make it a valuable tool in chemical biology, particularly in the study of bio-orthogonal reactions and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the acetylation of 6-azido-L-norleucineThe final step involves the acetylation of the protected 6-azido-L-norleucine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Staudinger Reduction: Utilizes phosphines to reduce the azido group to an amine.

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Employs copper catalysts to facilitate the click reaction between azides and alkynes.

Major Products Formed

    Amines: Formed through reduction reactions.

    Triazoles: Formed through click chemistry reactions.

Mechanism of Action

The mechanism of action of N-Acetyl-6-azido-L-norleucine is primarily based on its ability to participate in bio-orthogonal reactions. The azido group allows for selective and efficient labeling of biomolecules, enabling the study of complex biological systems. The acetyl group enhances the compound’s stability and bioavailability, making it suitable for various applications in chemical biology and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-6-azido-L-norleucine is unique due to the presence of both an acetyl and an azido group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile tool in chemical biology and peptide synthesis, distinguishing it from other acetylated amino acids and azido-containing compounds .

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2S)-2-acetamido-6-azidohexanoic acid

InChI

InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1

InChI Key

YVTWABJVKYDHGY-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O

Canonical SMILES

CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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